(NZ)-N-[[2,4-bis[(4-bromo-2,3,5,6-tetramethylphenyl)methoxy]phenyl]methylidene]hydroxylamine
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Overview
Description
(NZ)-N-[[2,4-bis[(4-bromo-2,3,5,6-tetramethylphenyl)methoxy]phenyl]methylidene]hydroxylamine is a complex organic compound characterized by its unique structure, which includes multiple bromine and tetramethylphenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (NZ)-N-[[2,4-bis[(4-bromo-2,3,5,6-tetramethylphenyl)methoxy]phenyl]methylidene]hydroxylamine typically involves multiple steps, starting with the preparation of the tetramethylphenyl groups and their subsequent bromination. The key steps include:
Preparation of Tetramethylphenyl Groups: This involves the alkylation of phenol with methyl groups.
Bromination: The tetramethylphenyl groups are then brominated using bromine or a brominating agent.
Formation of the Methoxy Groups: The brominated tetramethylphenyl groups are reacted with methanol to form the methoxy derivatives.
Condensation Reaction: The methoxy derivatives are then condensed with hydroxylamine to form the final compound.
Industrial Production Methods
Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
(NZ)-N-[[2,4-bis[(4-bromo-2,3,5,6-tetramethylphenyl)methoxy]phenyl]methylidene]hydroxylamine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Nucleophiles such as amines, thiols, and halides.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce de-brominated or de-methylated products.
Scientific Research Applications
(NZ)-N-[[2,4-bis[(4-bromo-2,3,5,6-tetramethylphenyl)methoxy]phenyl]methylidene]hydroxylamine has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (NZ)-N-[[2,4-bis[(4-bromo-2,3,5,6-tetramethylphenyl)methoxy]phenyl]methylidene]hydroxylamine involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Interacting with DNA/RNA: Modulating gene expression and protein synthesis.
Cell Membrane Interaction: Altering cell membrane properties and affecting cellular signaling.
Comparison with Similar Compounds
Similar Compounds
Tris(4-bromo-2,3,5,6-tetramethylphenyl)borane: Similar in structure but contains boron instead of nitrogen.
Bis(4-bromophenyl)fumaronitrile: Contains bromophenyl groups but differs in the central core structure.
Uniqueness
(NZ)-N-[[2,4-bis[(4-bromo-2,3,5,6-tetramethylphenyl)methoxy]phenyl]methylidene]hydroxylamine is unique due to its specific combination of bromine and tetramethylphenyl groups, which confer distinct chemical and biological properties
Properties
IUPAC Name |
(NZ)-N-[[2,4-bis[(4-bromo-2,3,5,6-tetramethylphenyl)methoxy]phenyl]methylidene]hydroxylamine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H33Br2NO3/c1-15-19(5)28(30)20(6)16(2)25(15)13-34-24-10-9-23(12-32-33)27(11-24)35-14-26-17(3)21(7)29(31)22(8)18(26)4/h9-12,33H,13-14H2,1-8H3/b32-12- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OUTHCBFASMWVMS-ULTCEKQJSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(C(=C1COC2=CC(=C(C=C2)C=NO)OCC3=C(C(=C(C(=C3C)C)Br)C)C)C)C)Br)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C(=C(C(=C1COC2=CC(=C(C=C2)/C=N\O)OCC3=C(C(=C(C(=C3C)C)Br)C)C)C)C)Br)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H33Br2NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
603.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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